molecular formula C4N2Na2S3 B3033998 Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile CAS No. 1314229-65-6

Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B3033998
CAS No.: 1314229-65-6
M. Wt: 218.2 g/mol
InChI Key: MDKJGFDHGVHMMG-UHFFFAOYSA-L
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Description

Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile is a compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with sodiosulfanyl groups and a carbonitrile group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in synthetic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate thiazole precursors with sodium sulfide or similar reagents under controlled conditions. One common method includes the use of a multicomponent reaction involving thiazole derivatives, sodium sulfide, and a suitable nitrile source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce primary amines. Substitution reactions can result in a variety of substituted thiazole derivatives .

Scientific Research Applications

Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with various molecular targets and pathways. The sodiosulfanyl groups can participate in redox reactions, altering the oxidation state of target molecules. The carbonitrile group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions enable the compound to modulate enzyme activity, disrupt protein-protein interactions, and affect cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile include other thiazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its combination of sodiosulfanyl and carbonitrile groups, which confer specific reactivity and binding properties. This makes it particularly valuable for applications requiring precise control over chemical transformations and interactions with biological molecules .

Properties

IUPAC Name

disodium;4-cyano-1,2-thiazole-3,5-dithiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S3.2Na/c5-1-2-3(7)6-9-4(2)8;;/h8H,(H,6,7);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKJGFDHGVHMMG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SN=C1[S-])[S-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N2Na2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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